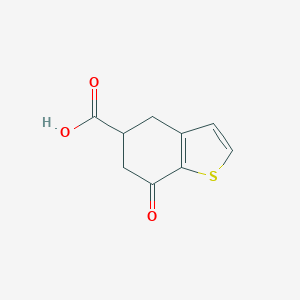![molecular formula C10H9Cl2NO3 B494638 methyl 2-[(3,4-dichlorophenyl)formamido]acetate](/img/structure/B494638.png)
methyl 2-[(3,4-dichlorophenyl)formamido]acetate
概要
説明
Methyl 2-[(3,4-dichlorophenyl)formamido]acetate: is an organic compound that features a formamido group attached to a 3,4-dichlorophenyl ring and an ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(3,4-dichlorophenyl)formamido]acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl glycinate to yield the final product. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of nitro, halogen, or other functional groups on the phenyl ring.
科学的研究の応用
Chemistry: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of formamido and dichlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of methyl 2-[(3,4-dichlorophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, while the dichlorophenyl ring can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
- Methyl 2-[(2,5-dichlorophenyl)formamido]acetate
- Ethyl 2-[(3,4-dichlorophenyl)formamido]acetate
- Methyl 2-[(3,4-dichlorophenyl)amino]acetate
Uniqueness: Methyl 2-[(3,4-dichlorophenyl)formamido]acetate is unique due to the specific positioning of the dichloro substituents on the phenyl ring and the presence of the formamido group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C10H9Cl2NO3 |
|---|---|
分子量 |
262.09g/mol |
IUPAC名 |
methyl 2-[(3,4-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-9(14)5-13-10(15)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,15) |
InChIキー |
GXJPXWMIOFURQB-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3Z)-5-BROMO-3-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B494556.png)


![5-(4-Chlorophenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B494560.png)

![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(2-methylbenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494567.png)
![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494568.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B494570.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(3-pyridinylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B494574.png)
![6-[(4-Fluorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B494575.png)




